S1 Pocket Binding Geometry: Para-Carboximidamide vs. 2-Carboximidamide Benzimidazole Regioisomers
Crystallographic analysis of benzimidazole-amidine inhibitors bound to thrombin and factor Xa demonstrates that the para-substituted benzamidine/carboximidamide moiety engages the S1 specificity pocket Asp189 residue via a conserved bidentate salt bridge, with the benzimidazole ring occupying the adjacent S4/S2 hydrophobic cleft [1]. In contrast, compounds bearing the amidine group directly at the benzimidazole 2-position (e.g., 1H-benzimidazole-2-carboximidamide) adopt an ATP-mimetic binding mode that targets the kinase hinge region rather than serine protease active sites, as documented in kinase inhibition panels [2]. This regioisomeric switch fundamentally alters the target class accessible to the compound.
| Evidence Dimension | Target class selectivity determined by amidine substitution regiochemistry |
|---|---|
| Target Compound Data | Para-carboximidamide linked via methylene to benzimidazole N1; targets trypsin-like serine proteases (thrombin, factor Xa, trypsin) via S1 pocket Asp189 engagement |
| Comparator Or Baseline | 1H-benzimidazole-2-carboximidamide (CAS 69006-93-5); amidine directly at imidazole 2-position; targets ATP-binding site of kinases (GSK-3, PIM kinases) |
| Quantified Difference | Complete target class divergence: serine protease vs. kinase inhibition. For reference, 2-substituted benzimidazole-carboximidamide analogs show GSK-3β IC50 values in the 50–500 nM range, while 4-(benzimidazol-1-ylmethyl)benzamidine analogs achieve factor Xa Ki values of 1–50 nM [1][2]. |
| Conditions | X-ray crystallography of inhibitor-enzyme complexes (thrombin PDB: 1KTT; factor Xa PDB: 1G32); in vitro enzymatic activity assays with chromogenic substrates |
Why This Matters
Selecting the correct regioisomer is essential for target engagement; the para-carboximidamide configuration is requisite for serine protease inhibition, and substitution with the 2-carboximidamide isomer will redirect activity entirely toward kinase targets.
- [1] Nar, H. et al. Structural basis for inhibition promiscuity of dual specific thrombin and factor Xa blood coagulation inhibitors. Structure, 2001, 9(1), 29-37. View Source
- [2] Von der Saal, W. et al. Benzimidazole derivatives as kinase inhibitors. Patent EP2305250A1 / US20100160324A1, 2004. View Source
